N-(1-ADAMANTYL)-N'-[1-(2,5-DIMETHOXYPHENYL)ETHYL]UREA
Overview
Description
N-1-adamantyl-N’-[1-(2,5-dimethoxyphenyl)ethyl]urea is a synthetic organic compound that features an adamantyl group and a dimethoxyphenyl group linked by a urea moiety The adamantyl group is known for its rigidity and stability, while the dimethoxyphenyl group contributes to the compound’s aromatic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1-adamantyl-N’-[1-(2,5-dimethoxyphenyl)ethyl]urea typically involves the reaction of 1-adamantylamine with 1-(2,5-dimethoxyphenyl)ethyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of N-1-adamantyl-N’-[1-(2,5-dimethoxyphenyl)ethyl]urea can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of catalysts to enhance the reaction rate and yield is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-1-adamantyl-N’-[1-(2,5-dimethoxyphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The aromatic ring of the dimethoxyphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Urea derivatives with oxidized side chains.
Reduction: Amine derivatives with reduced urea moiety.
Substitution: Nitro or halogen-substituted derivatives of the original compound.
Scientific Research Applications
N-1-adamantyl-N’-[1-(2,5-dimethoxyphenyl)ethyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with enhanced thermal and mechanical properties.
Mechanism of Action
The mechanism of action of N-1-adamantyl-N’-[1-(2,5-dimethoxyphenyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound. The dimethoxyphenyl group can participate in π-π interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- 1-adamantylamine
- 1-(2,5-dimethoxyphenyl)ethylamine
Uniqueness
N-1-adamantyl-N’-[1-(2,5-dimethoxyphenyl)ethyl]urea is unique due to the combination of the adamantyl and dimethoxyphenyl groups linked by a urea moiety. This structural arrangement imparts distinct physicochemical properties, such as increased rigidity and stability, which are not commonly found in other similar compounds. Additionally, the presence of the dimethoxyphenyl group allows for further functionalization through electrophilic substitution reactions, providing a versatile platform for the development of new derivatives with tailored properties.
Properties
IUPAC Name |
1-(1-adamantyl)-3-[1-(2,5-dimethoxyphenyl)ethyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-13(18-9-17(25-2)4-5-19(18)26-3)22-20(24)23-21-10-14-6-15(11-21)8-16(7-14)12-21/h4-5,9,13-16H,6-8,10-12H2,1-3H3,(H2,22,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPMBYYRPXGFES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NC(=O)NC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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